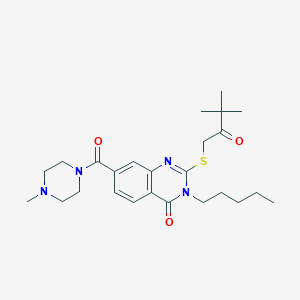

2-((3,3-dimethyl-2-oxobutyl)thio)-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O3S/c1-6-7-8-11-29-23(32)19-10-9-18(22(31)28-14-12-27(5)13-15-28)16-20(19)26-24(29)33-17-21(30)25(2,3)4/h9-10,16H,6-8,11-15,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIBUQSRVPGNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)N=C1SCC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3,3-dimethyl-2-oxobutyl)thio)-7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within the cell. The inclusion of a piperazine moiety suggests potential interactions with neurotransmitter receptors, while the quinazoline core is known for its role in inhibiting various kinases involved in cancer progression.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 nM to 100 nM depending on the cell line used. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF7 | 30 | Apoptosis induction |

| A549 | 50 | G2/M phase arrest |

Antimicrobial Activity

Preliminary assessments have also revealed antimicrobial properties against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) reported at 15 µg/mL .

Case Studies

- Breast Cancer Study : In a study involving MCF7 cells, researchers treated cells with varying concentrations of the compound for 48 hours. Subsequent analysis via flow cytometry indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

- Antimicrobial Efficacy : A separate study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus . The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential use as an antibiotic agent.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Toxicity studies conducted on animal models indicate that high doses may lead to hepatotoxicity and nephrotoxicity, necessitating careful dose optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the quinazolin-4(3H)-one core and functionalizing it with thioether and 4-methylpiperazine moieties?

- The quinazolinone core is typically synthesized via cyclization reactions using anthranilic acid derivatives or via condensation of 2-aminobenzamides with carbonyl reagents. Functionalization at the 2-position (thioether) and 7-position (4-methylpiperazine-1-carbonyl) can be achieved through nucleophilic substitution or coupling reactions. For example, thioether groups are introduced via alkylation with mercapto intermediates, while the piperazine moiety is added using carbodiimide-mediated coupling . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : The quinazolinone carbonyl (C-4) typically resonates at ~160-165 ppm in 13C NMR. The thioether (C-S) and piperazine carbonyl (C=O) groups show distinct shifts at ~35-45 ppm and ~170 ppm, respectively.

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+) with precision <5 ppm error.

- FT-IR : Stretching vibrations for C=O (1650-1750 cm⁻¹) and C-S (600-700 cm⁻¹) are critical markers .

Q. How can researchers design initial biological assays to evaluate this compound’s activity, given its structural similarity to known bioactive quinazolinones?

- Prioritize in vitro assays targeting kinases or enzymes (e.g., EGFR, PI3K) due to quinazolinones’ established role as kinase inhibitors. Use cell viability assays (MTT/XTT) in cancer cell lines and compare results with control compounds like gefitinib. Include solubility assessments (e.g., shake-flask method) to interpret activity discrepancies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, and how can these models be validated experimentally?

- Perform molecular docking (AutoDock, Schrödinger) to simulate interactions with targets like EGFR or PARP. Focus on hydrogen bonding with the quinazolinone core and hydrophobic interactions with the pentyl chain. Validate using surface plasmon resonance (SPR) to measure binding kinetics (KD values) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. enzyme inhibition assays)?

- Conduct mechanistic studies to identify off-target effects. For example, if the compound shows high enzyme inhibition but low cellular activity, evaluate membrane permeability (PAMPA assay) or efflux pump involvement (e.g., P-glycoprotein inhibition). Use metabolomic profiling to detect intracellular metabolite interference .

Q. What strategies optimize the compound’s pharmacokinetic properties, particularly the impact of the 4-methylpiperazine moiety on solubility and bioavailability?

- Modify the piperazine substituents (e.g., replace methyl with polar groups) to enhance water solubility. Perform protease stability assays (e.g., in liver microsomes) to assess metabolic resistance. Use plasma protein binding assays (ultrafiltration) to predict free drug availability .

Methodological Considerations

Q. How should researchers design dose-response studies to account for the compound’s potential cytotoxicity in non-target tissues?

- Employ high-content screening (HCS) with multi-parameter endpoints (e.g., apoptosis, mitochondrial membrane potential) in primary cell lines. Use 3D spheroid models to mimic tissue complexity and reduce false-positive rates in cytotoxicity assessments .

Q. What analytical workflows are recommended for identifying and quantifying synthetic byproducts during scale-up?

- Implement LC-MS/MS with orthogonal separation (HILIC/RP) to detect polar and non-polar impurities. Use DoE (Design of Experiments) to optimize purification steps (e.g., column chromatography gradients) and minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.